molecular formula C20H12FNO3 B5420306 4-[(E)-1-cyano-2-[5-(4-fluorophenyl)furan-2-yl]ethenyl]benzoic acid

4-[(E)-1-cyano-2-[5-(4-fluorophenyl)furan-2-yl]ethenyl]benzoic acid

Cat. No.: B5420306
M. Wt: 333.3 g/mol
InChI Key: BMDUBYPKOFLHNV-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-1-cyano-2-[5-(4-fluorophenyl)furan-2-yl]ethenyl]benzoic acid is an organic compound that features a furan ring substituted with a fluorophenyl group, a cyano group, and a benzoic acid moiety

Properties

IUPAC Name

4-[(E)-1-cyano-2-[5-(4-fluorophenyl)furan-2-yl]ethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12FNO3/c21-17-7-5-14(6-8-17)19-10-9-18(25-19)11-16(12-22)13-1-3-15(4-2-13)20(23)24/h1-11H,(H,23,24)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDUBYPKOFLHNV-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-1-cyano-2-[5-(4-fluorophenyl)furan-2-yl]ethenyl]benzoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions such as temperature and solvent, and ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-1-cyano-2-[5-(4-fluorophenyl)furan-2-yl]ethenyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(E)-1-cyano-2-[5-(4-fluorophenyl)furan-2-yl]ethenyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-1-cyano-2-[5-(4-fluorophenyl)furan-2-yl]ethenyl]benzoic acid involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the furan ring and the benzoic acid moiety. This compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in 4-[(E)-1-cyano-2-[5-(4-fluorophenyl)furan-2-yl]ethenyl]benzoic acid imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro and bromo analogs.

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